1(3H)-Isobenzofuranone, 3-(2-propenyl)- 1(3H)-Isobenzofuranone, 3-(2-propenyl)-
Brand Name: Vulcanchem
CAS No.: 148761-98-2
VCID: VC8372928
InChI: InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h2-4,6-7,10H,1,5H2
SMILES: C=CCC1C2=CC=CC=C2C(=O)O1
Molecular Formula: C11H10O2
Molecular Weight: 174.2 g/mol

1(3H)-Isobenzofuranone, 3-(2-propenyl)-

CAS No.: 148761-98-2

Cat. No.: VC8372928

Molecular Formula: C11H10O2

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

1(3H)-Isobenzofuranone, 3-(2-propenyl)- - 148761-98-2

Specification

CAS No. 148761-98-2
Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
IUPAC Name 3-prop-2-enyl-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h2-4,6-7,10H,1,5H2
Standard InChI Key PJOHJJXEKVGSSP-UHFFFAOYSA-N
SMILES C=CCC1C2=CC=CC=C2C(=O)O1
Canonical SMILES C=CCC1C2=CC=CC=C2C(=O)O1

Introduction

Synthesis and Manufacturing

Copper-Mediated Oxidative Cyclization

A groundbreaking method for synthesizing 3-substituted phthalides, including the 3-allyl derivative, involves a one-pot copper cyanide (CuCN\text{CuCN})-mediated annulation. This process, detailed in a 2013 patent (US20150045564A1), enables high-yield production under scalable conditions :

Reaction Conditions:

  • Substrate: Halo alcohols (e.g., 2-bromoallyl alcohols)

  • Catalyst: CuCN\text{CuCN} (3.0 equivalents)

  • Solvent: DMF

  • Temperature: 150°C

  • Duration: 10 hours

  • Yield: Up to 86%

The mechanism proceeds via oxidative cyclization, where CuCN\text{CuCN} facilitates intramolecular lactonization and simultaneous elimination of hydrogen bromide (HBr\text{HBr}). This method surpasses traditional approaches that rely on lithiation or transition-metal catalysts, offering superior functional group tolerance and cost-effectiveness .

Comparative Synthesis Routes

Prior methods for phthalide synthesis faced limitations such as multi-step sequences and low stereoselectivity. For example:

  • Rhodium/Palladium-Catalyzed Routes: Required expensive metals and suffered from catalyst deactivation due to nitrile coordination .

  • Lithiation-Carboxylation: Limited substrate scope and poor yields for allyl-substituted variants .

The CuCN\text{CuCN}-mediated approach addresses these issues, enabling direct access to 3-allylphthalide in a single step.

CompoundTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
3-AllylphthalideS. aureus, C. albicans8–16 µg/mL
Isochracinic AcidBacillus subtilis4–8 µg/mL
Paecilocin AAspergillus niger2–4 µg/mL

Therapeutic Applications

Derivatives of 3-allylphthalide are being explored for:

  • Anticancer Agents: Preliminary studies suggest activity against breast and colon cancer cell lines via apoptosis induction.

  • Neuroprotective Effects: Structural analogs have shown promise in mitigating oxidative stress in neuronal cells .

Industrial and Pharmaceutical Applications

Drug Development

The compound’s scaffold is integral to several natural products with clinical relevance:

  • Isochracinic Acid: Antibiotic used in topical formulations.

  • Herbaric Acid: Investigated for antifungal applications .

Pharmaceutical formulations typically incorporate 3-allylphthalide into tablets or ointments, often combined with excipients like lactose or magnesium stearate .

Mechanism of Action Hypotheses

The allyl group’s electron-rich double bond may facilitate interactions with biological nucleophiles (e.g., thiols in enzyme active sites). Additionally, the lactone ring could chelate metal ions essential for microbial metabolism, though validation via crystallographic studies is needed .

Future Research Directions

  • Mechanistic Elucidation: Detailed kinetic and structural studies to identify molecular targets.

  • Derivative Synthesis: Exploring substituents (e.g., fluorine, hydroxyl) to enhance bioavailability.

  • Scale-Up Optimization: Adapting CuCN\text{CuCN}-mediated synthesis for industrial production.

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